

spectroscopic characterization of 1-Iodo-3-nitrobenzene (NMR, IR, MS)

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Compound of Interest

Compound Name: **1-Iodo-3-nitrobenzene**

Cat. No.: **B031131**

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Spectroscopic Profile of 1-Iodo-3-nitrobenzene: A Technical Guide

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This technical guide provides a comprehensive spectroscopic characterization of **1-Iodo-3-nitrobenzene** (CAS No. 645-00-1), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols.

Molecular Structure and Overview

1-Iodo-3-nitrobenzene is an aromatic compound with the chemical formula $C_6H_4INO_2$. The strategic placement of the iodo and nitro groups on the benzene ring makes it a versatile building block in organic synthesis. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation.

Caption: Molecular Structure of **1-Iodo-3-nitrobenzene**.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of **1-Iodo-3-nitrobenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for **1-Iodo-3-nitrobenzene** is not consistently available in public spectral databases. The following data is based on predictive models and analysis of similar structures. It is recommended to acquire experimental data for confirmation.

Table 1: ^1H NMR Data (Predicted) in CDCl_3

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.40	t	~1.8
H-6	~8.25	ddd	~8.0, 2.0, 1.0
H-4	~8.05	ddd	~8.0, 2.0, 1.0
H-5	~7.45	t	~8.0

Table 2: ^{13}C NMR Data (Predicted) in CDCl_3

Carbon Assignment	Chemical Shift (δ , ppm)
C-3 (C-NO_2)	~148.5
C-5	~139.0
C-6	~131.0
C-2	~128.0
C-4	~122.0
C-1 (C-I)	~94.0

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3095, 3035	Medium	C-H stretching (aromatic)
1525	Strong	N-O asymmetric stretching (nitro group)
1350	Strong	N-O symmetric stretching (nitro group)
1180-865	Medium	C-N stretching
950-600	Strong	C-H out-of-plane bending
~530	Medium	C-I stretching

Mass Spectrometry (MS)

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity (%)	Proposed Fragment Ion
249	99.99	[M] ⁺ (Molecular Ion)
203	54.57	[M - NO ₂] ⁺
127	24.65	[I] ⁺
76	48.51	[C ₆ H ₄] ⁺
50	34.20	[C ₄ H ₂] ⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **1-Iodo-3-nitrobenzene**.

NMR Spectroscopy Protocol

- Sample Preparation:

- Accurately weigh 10-20 mg of **1-Iodo-3-nitrobenzene** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Ensure the sample is fully dissolved. If necessary, gently vortex the solution.
- Transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.
- Cap the NMR tube securely.

- Instrumental Analysis:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Acquire the ^1H NMR spectrum. A standard acquisition may involve 8 to 16 scans.
 - For ^{13}C NMR, acquire the spectrum using proton decoupling. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
 - Process the acquired data (Fourier transform, phase correction, and baseline correction).
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
 - Integrate the peaks in the ^1H NMR spectrum and analyze the multiplicities and coupling constants.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry

completely.

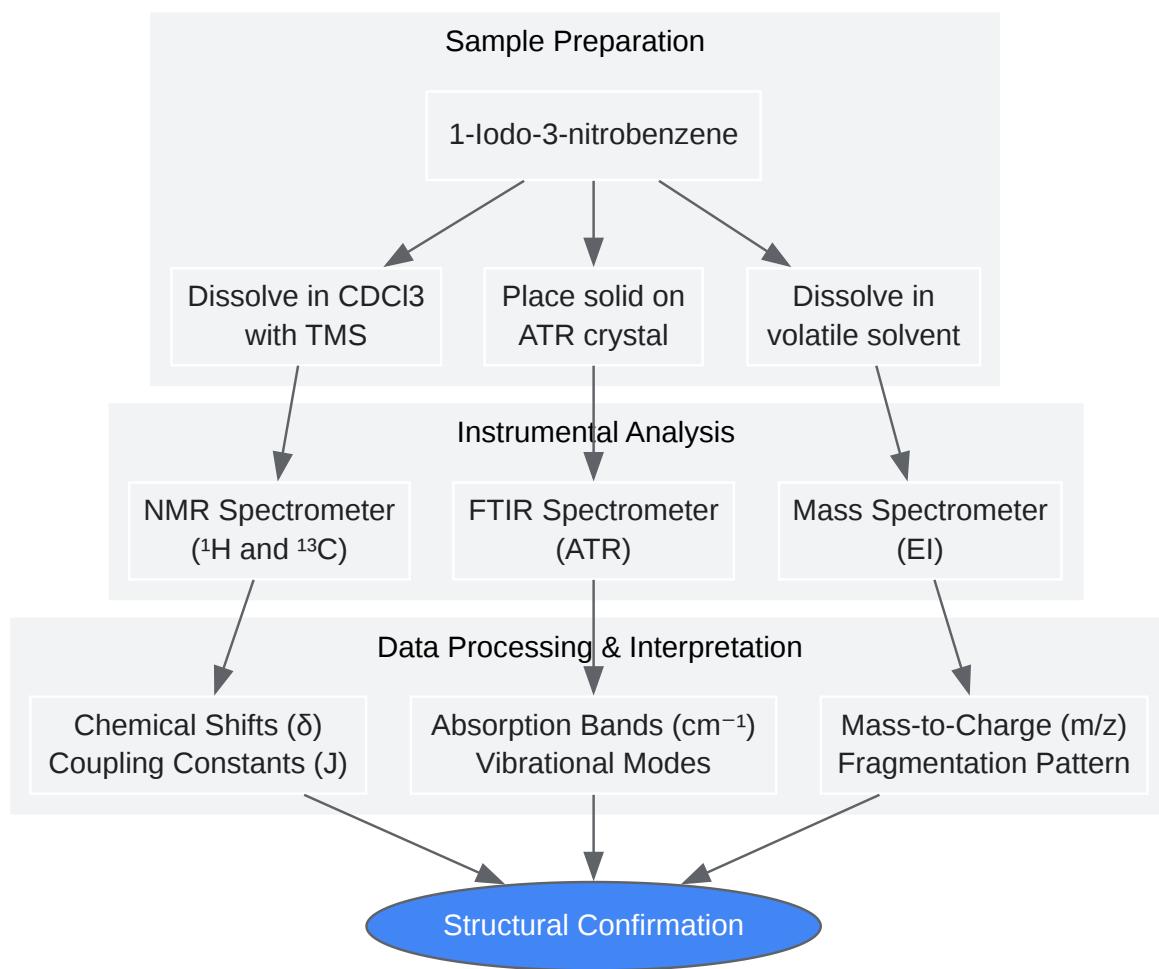
- Place a small amount (a few milligrams) of solid **1-Iodo-3-nitrobenzene** directly onto the center of the ATR crystal.
- Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
- Instrumental Analysis:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected over a range of 4000 to 400 cm^{-1} .
 - Process the spectrum to identify the wavenumbers of the major absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Preparation:
 - Prepare a dilute solution of **1-Iodo-3-nitrobenzene** in a volatile organic solvent such as methanol or dichloromethane (e.g., ~1 mg/mL).
 - If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.
 - If using gas chromatography-mass spectrometry (GC-MS), inject an appropriate volume (e.g., 1 μL) of the dilute solution into the GC inlet.
- Instrumental Analysis:
 - The sample is introduced into the ion source, which is under a high vacuum.
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.
- The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualized Workflows and Relationships



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Caption: General workflow for the spectroscopic characterization of **1-iodo-3-nitrobenzene**.

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